molecular formula C13H10ClNO3 B183198 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene CAS No. 56532-65-1

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

Cat. No.: B183198
CAS No.: 56532-65-1
M. Wt: 263.67 g/mol
InChI Key: LDIFYZGCGRNXGX-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1) is a chlorinated nitroaromatic compound of interest in chemical and pharmaceutical research. With the molecular formula C13H10ClNO3 and a molecular weight of 263.68, this compound serves as a versatile synthetic building block . Chlorinated nitroaromatic compounds are recognized as important intermediates for the synthesis of diverse heterocycles and various industrial chemicals . The structural features of this compound—an aromatic ether linkage and electron-withdrawing nitro and chloro substituents—make it a valuable precursor for developing more complex molecules, potentially for applications in materials science or as a candidate for biodegradation pathway studies . This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIFYZGCGRNXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351715
Record name 1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56532-65-1
Record name 1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloro 2 4 Nitrophenoxy Methyl Benzene

Retrosynthetic Analysis of the 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the ether bond (C-O-C), as its formation is a common and well-understood transformation in organic synthesis. This leads to two primary retrosynthetic pathways.

Pathway A: This pathway involves a disconnection between the benzylic carbon and the ether oxygen. This suggests a Williamson ether synthesis, a type of nucleophilic substitution reaction. The synthons generated are a 2-chlorobenzyl cation equivalent and a 4-nitrophenoxide anion. These correspond to the practical starting materials: 2-chlorobenzyl halide (such as 1-chloro-2-(chloromethyl)benzene) and 4-nitrophenol (B140041).

Pathway B: An alternative disconnection breaks the bond between the nitrophenyl ring and the ether oxygen. This points towards a nucleophilic aromatic substitution (SNAr) reaction. The corresponding synthons are a 4-nitrophenyl cation equivalent, activated towards nucleophilic attack, and a 2-chlorobenzyl alkoxide anion. The practical precursors for this route would be a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) and 2-chlorobenzyl alcohol. The strong electron-withdrawing nitro group is crucial for activating the aromatic ring towards attack by the alkoxide.

Both pathways are chemically viable, leveraging fundamental reaction mechanisms to achieve the final product.

Identification and Characterization of Precursors for this compound Synthesis

The successful synthesis of the target compound relies on the availability and purity of its foundational precursors.

1-Chloro-2-(chloromethyl)benzene

Also known as o-chlorobenzyl chloride, this compound serves as a key electrophile in the Williamson ether synthesis approach (Pathway A).

PropertyValueReference
Synonyms o-Chlorobenzyl chloride, α,2-Dichlorotoluene nist.govnist.gov
CAS Number 611-19-8 nist.govnist.gov
Molecular Formula C₇H₆Cl₂ nist.govnist.gov
Molecular Weight 161.03 g/mol nist.govnist.gov

Synthesis: A common laboratory and industrial preparation method involves the free-radical chlorination of o-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator. prepchem.com To prevent chlorination of the aromatic ring, the reaction is performed in the absence of iron, which catalyzes electrophilic aromatic substitution. prepchem.com Another patented method describes the reaction of o-chlorotoluene with phosphorus pentachloride. google.com

4-Nitrophenol and Derivatives

4-Nitrophenol is the nucleophilic precursor in Pathway A, providing the phenoxide component. Its acidity (pKa ≈ 7.15) allows for easy formation of the corresponding phenoxide anion using a suitable base. wikipedia.org

PropertyValueReference
CAS Number 100-02-7
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Appearance Colorless to light yellow crystalline solid wikipedia.org

Synthesis: There are two primary industrial routes to 4-nitrophenol:

Nitration of Phenol (B47542): Direct nitration of phenol with nitric acid (often in the presence of sulfuric acid) yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, which must then be separated. wikipedia.orgchemcess.comprepchem.com

Hydrolysis of 4-Chloronitrobenzene: Heating 4-chloronitrobenzene with aqueous sodium hydroxide (B78521) under pressure, followed by acidification, produces 4-nitrophenol in high yield. chemcess.com

Derivatives of 4-nitrophenol can also be synthesized, for instance, by alkylation reactions using agents like dimethyl sulfate. chemcess.com

2-Chlorobenzyl Alcohol

This alcohol is the precursor to the nucleophile in the SNAr pathway (Pathway B).

PropertyValueReference
CAS Number 17849-38-6 chemicalbook.com
Molecular Formula C₇H₇ClO chemicalbook.com
Molecular Weight 142.58 g/mol
Melting Point 69-71 °C chemicalbook.com
Boiling Point 227 °C chemicalbook.com

Synthesis: 2-Chlorobenzyl alcohol can be prepared via several methods:

Hydrolysis of 2-Chlorobenzyl Chloride: This can be achieved through direct alkaline hydrolysis or a two-step process involving the formation of an acetate (B1210297) ester intermediate followed by hydrolysis. google.comgoogle.com The two-step method often provides higher purity and yield.

Catalytic Hydrogenation: Ruthenium-catalyzed hydrogenation of 2-chlorobenzyl esters can produce the alcohol under high pressure. chemicalbook.com

Direct Synthetic Routes to the Phenoxymethylbenzene Linkage in this compound

The key chemical transformation in synthesizing the target molecule is the formation of the diaryl ether linkage.

Nucleophilic Aromatic Substitution Strategies on Activated Aryl Halides

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a powerful strategy for forming aryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This corresponds to Pathway B in the retrosynthetic analysis.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: The nucleophile, in this case, the 2-chlorobenzyl alkoxide (formed by deprotonating 2-chlorobenzyl alcohol with a base like sodium hydride or potassium carbonate), attacks the carbon atom bearing the leaving group (e.g., a halogen) on the 4-nitro-substituted benzene (B151609) ring. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken. libretexts.org

Elimination: The aromaticity is restored as the leaving group is expelled, yielding the final ether product.

For this reaction to be efficient, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential. wikipedia.orgmasterorganicchemistry.com This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. A common substrate for this reaction would be 4-fluoronitrobenzene, as fluoride (B91410) is an excellent leaving group for SNAr reactions due to its high electronegativity which enhances the electrophilicity of the reaction site.

Adaptations of Williamson Ether Synthesis for Phenoxymethyl (B101242) Moieties

The synthesis of this compound is a prime example of the application of the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The fundamental mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the reaction is adapted to form a phenoxymethyl moiety by coupling a phenoxide with a benzyl (B1604629) halide.

The process typically involves the reaction of a deprotonated phenol (a phenoxide) with an organohalide. wikipedia.org For the target molecule, the synthesis is strategically designed to proceed via the reaction between the sodium or potassium salt of 4-nitrophenol and 2-chlorobenzyl chloride. The phenoxide ion, generated by deprotonating 4-nitrophenol with a suitable base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of the benzylic chloride (the carbon bearing the leaving group), displacing the chloride ion to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

The choice of a primary benzyl halide like 2-chlorobenzyl chloride is crucial, as the SN2 mechanism is most efficient for methyl and primary halides. masterorganicchemistry.comyoutube.com Secondary and tertiary halides are more prone to undergo competing elimination reactions, which would reduce the yield of the desired ether product. wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Catalytic Systems

Achieving high yields and purity for this compound requires careful optimization of several reaction parameters, including the choice of base, solvent, and temperature, as well as the heating method.

Role of Base Catalysis in Etherification Reactions

The initial and critical step in this Williamson ether synthesis is the deprotonation of the phenol, in this case, 4-nitrophenol, to form the highly reactive phenoxide nucleophile. chemistrytalk.org The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group, but a base is still required to generate the phenoxide in sufficient concentration.

Commonly used bases include alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemistrytalk.org However, for enhanced reactivity and to drive the reaction to completion, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed. numberanalytics.com Sodium hydride is particularly effective as its byproduct, hydrogen gas, simply bubbles out of the reaction mixture and does not interfere with the subsequent reaction. youtube.com The choice of base can significantly influence the reaction's success and yield. numberanalytics.com

Solvent Selection and Its Influence on Reaction Efficiency

The solvent plays a critical role in the Williamson ether synthesis by influencing the solubility of the reactants and the nucleophilicity of the alkoxide or phenoxide ion. numberanalytics.com For an SN2 reaction, polar aprotic solvents are generally preferred. wikipedia.orgnumberanalytics.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are common choices. wikipedia.orgchemistrytalk.org

These solvents are effective because they can solvate the cation (e.g., Na⁺ or K⁺) associated with the phenoxide, leaving the phenoxide anion less encumbered and therefore more nucleophilic. numberanalytics.com In contrast, protic solvents like water or ethanol (B145695) can solvate the phenoxide ion itself through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. chemistrytalk.org The use of DMSO has been shown to significantly increase the yield of ether synthesis compared to using an alcohol as the solvent. researchgate.net

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield

BaseSolventTypical Yield (%)
NaOHEthanol~40-60%
NaHDMF>85%
KOtBuDMSO>90%
Note: This table presents illustrative data based on typical outcomes for Williamson ether synthesis as reported in the literature. numberanalytics.comresearchgate.net

Temperature and Pressure Control in Synthesis

Temperature is a key parameter that governs the rate of the synthesis. Increasing the reaction temperature generally accelerates the reaction by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier. numberanalytics.com However, excessively high temperatures can be detrimental, leading to an increase in side reactions, such as elimination or undesired alkylation on the aromatic ring of the phenoxide. wikipedia.orgresearchgate.net Therefore, the temperature must be carefully controlled to maximize the yield of the desired product while minimizing the formation of impurities.

While most laboratory-scale Williamson ether syntheses are conducted at atmospheric pressure, applying high pressure can also increase the reaction rate by increasing the concentration of the reactants. numberanalytics.com However, this is less common for standard ether syntheses and typically requires specialized equipment.

Exploration of Conventional Heating Protocols

The traditional method for carrying out this synthesis involves conventional heating with an oil bath and a reflux condenser. The reaction mixture is heated to a specific, controlled temperature for a prolonged period, often several hours, to ensure the reaction goes to completion. researchgate.netrsc.org For instance, a typical procedure might involve refluxing the reactants in a solvent like DMSO for several hours. researchgate.net While reliable, this method can be time-consuming and energy-intensive.

Implementation of Microwave-Assisted Synthetic Techniques

A modern and increasingly popular alternative to conventional heating is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes. wikipedia.orgarkat-usa.org This acceleration is due to the efficient and rapid heating of the reaction mixture by the microwaves. In many cases, microwave heating also leads to higher product yields and cleaner reactions with fewer byproducts. wikipedia.orgnih.gov The use of microwave-assisted synthesis has been shown to increase yields from a range of 6-29% to 20-55% in some Williamson ether syntheses while cutting the reaction time from over an hour to just 10 minutes. wikipedia.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

Heating MethodTypical Reaction TimeTypical Yield
Conventional Heating1.5 - 14 hours40 - 65%
Microwave Irradiation10 - 15 minutes55 - 90%
Note: This table illustrates the potential improvements offered by microwave technology based on data for analogous organic reactions. wikipedia.orgresearchgate.netarkat-usa.org

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1 Chloro 2 4 Nitrophenoxy Methyl Benzene

Mechanistic Pathways of Phenoxy Ether Formation in 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

The ether bond in this compound is typically formed through a nucleophilic substitution reaction. The Williamson ether synthesis is a common method for preparing such ethers, involving the reaction of an alkoxide with an alkyl halide. chemistrytalk.org In the context of this compound, this would involve the reaction of a phenoxide with a benzyl (B1604629) halide.

Considerations of the SNAr Mechanism and Electron-Withdrawing Effects of the Nitro Group

The synthesis of this compound involves the formation of an ether linkage, which can be achieved via a nucleophilic aromatic substitution (SNA_r) mechanism. youtube.com In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of a strong electron-withdrawing group on the aromatic ring is crucial for activating the ring towards nucleophilic attack. youtube.com

The nitro group (NO₂) is a potent electron-withdrawing group, a property that significantly influences the acidity of phenols and the reactivity of aromatic rings in S_NAr reactions. pearson.combyjus.com This effect stems from both induction and resonance. quora.com When positioned ortho or para to the reaction center, the nitro group can effectively delocalize the negative charge of the intermediate formed during the S_NAr reaction, thereby stabilizing it and lowering the activation energy of the reaction. masterorganicchemistry.comlibretexts.org This stabilization is a key factor in promoting the S_NAr pathway. masterorganicchemistry.com

In the formation of the phenoxy ether part of this compound, the 4-nitrophenoxide ion acts as the nucleophile. The nitro group at the para position of the phenoxide enhances its nucleophilicity and facilitates the attack on an electrophilic carbon. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org However, some studies suggest that under certain conditions, S_NAr reactions can proceed through a concerted mechanism. springernature.com

The rate of S_NAr reactions is influenced by several factors, including the nature of the leaving group, the solvent, and the strength of the nucleophile. nih.govresearchgate.net Kinetic studies of similar S_NAr reactions have shown that the reaction can be catalyzed by a second molecule of the amine nucleophile. nih.govresearchgate.net

Reactivity Studies of the Benzylic Methylene (B1212753) Group within this compound

The benzylic methylene group (—CH₂—) in this compound is a site of enhanced reactivity. wikipedia.org This heightened reactivity is attributed to the stability of the intermediates formed, such as benzylic radicals or carbocations, which are stabilized by resonance with the adjacent benzene (B151609) ring. chemistrysteps.com

Investigations into Benzylic Substitution Reactions

Benzylic positions readily undergo substitution reactions through both S_N1 and S_N2 mechanisms. chemistrysteps.comchemistry.coach The pathway taken depends on the reaction conditions and the structure of the substrate. Primary benzylic halides typically favor the S_N2 pathway, which is a concerted mechanism. chemistry.coach In contrast, secondary and tertiary benzylic systems are more prone to react via an S_N1 mechanism due to the increased stability of the resulting benzylic carbocation. chemistry.coachkhanacademy.org

Benzylic ethers can undergo substitution reactions where the ether group is displaced. For instance, treatment of benzyl methyl ether with n-butyl-lithium results in benzylic lithiation, which can then react with various electrophiles. rsc.org

Analysis of Oxidation Potentials and Resulting Pathways

The benzylic methylene group is susceptible to oxidation to a carbonyl group. wikipedia.org This transformation is a fundamental C-H functionalization reaction. mdpi.com Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and N-bromosuccinimide (NBS). wikipedia.orgnih.gov The oxidation often proceeds through a radical mechanism, taking advantage of the stability of the benzylic radical. chemistrysteps.com

The oxidation of benzylic ethers can lead to the formation of aldehydes or esters, depending on the reaction conditions. nih.gov For example, the reaction of benzyl methyl ethers with NBS can selectively yield either aromatic aldehydes or methyl esters by controlling the amount of NBS and the reaction temperature. nih.gov Nitric acid in dichloromethane (B109758) has also been shown to be an effective reagent for the oxidation of benzylic ethers to the corresponding carbonyl compounds. researchgate.netcapes.gov.br

Kinetic Investigations of Critical Synthetic Steps and Transformations of this compound

Kinetic investigations into S_NAr reactions, which are central to the formation of the phenoxy ether linkage, have revealed detailed mechanistic insights. For instance, studies on the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines have shown that the reactions can be catalyzed by a second amine molecule. nih.govresearchgate.net The Brønsted-type plots for these reactions provide information about the degree of bond formation in the transition state. nih.govresearchgate.net Furthermore, activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the rate constants, offering deeper understanding of the transition state structure. nih.gov

Table 1: Reactivity of the Benzylic Methylene Group

Reaction Type Reagents Product(s) Mechanism
Substitution n-BuLi, then electrophile Substituted benzylic ether Anionic
Oxidation KMnO₄, Na₂Cr₂O₇ Carboxylic acid Radical
Oxidation CrO₃-dmpyz, IBX/DMSO Carbonyl -
Oxidation NBS Aldehyde or Ester Radical

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes
4-nitrophenoxide
Benzyl methyl ether
n-butyl-lithium
Potassium permanganate
Chromium trioxide

Advanced Spectroscopic and Crystallographic Characterization of 1 Chloro 2 4 Nitrophenoxy Methyl Benzene

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Assignment of Characteristic Vibrational Modes

A hypothetical assignment of its characteristic vibrational modes, based on known group frequencies, would include:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to both benzene (B151609) rings would typically appear in the region of 3100-3000 cm⁻¹.

Asymmetric and Symmetric NO₂ Stretching: The nitro group is a strong absorber in the IR spectrum. The asymmetric stretching vibration is expected in the 1550-1500 cm⁻¹ range, while the symmetric stretch would be observed between 1355 and 1315 cm⁻¹. The exact positions would be influenced by the electronic effects of the ether linkage.

C-O-C Ether Stretching: The ether linkage is characterized by asymmetric and symmetric C-O-C stretching modes. The more intense asymmetric stretch typically appears in the 1270-1200 cm⁻¹ region, with the symmetric stretch at a lower frequency.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the 800-600 cm⁻¹ range. Its precise location can provide information about the substitution pattern on the benzene ring.

Aromatic C=C Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are found at lower frequencies and are indicative of the substitution pattern of the benzene rings.

A comprehensive analysis would involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman spectra.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (C₁₃H₁₀ClNO₃), the monoisotopic mass is calculated to be 263.0349 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be employed to experimentally confirm this mass with high accuracy, typically to within a few parts per million.

The fragmentation pattern observed in the mass spectrum upon ionization provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the ether bond, leading to the formation of ions corresponding to the 4-nitrophenoxy radical and the 2-chlorobenzyl cation, or vice versa.

Loss of the nitro group (NO₂) from the parent ion or a fragment ion.

Loss of the chlorine atom.

Fragmentation of the benzene rings themselves.

Analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values from ion mobility-mass spectrometry to provide an additional dimension of structural information. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Structure Elucidation

While specific crystallographic data for this compound is not available, the principles of X-ray diffraction for elucidating the solid-state molecular structure are well-established. The following sections describe the typical workflow for such a study.

The first and often most challenging step in an X-ray diffraction study is the growth of high-quality single crystals. For a compound like this compound, this would typically be achieved by slow evaporation of a solution of the compound in a suitable organic solvent or a mixture of solvents. mdpi.comresearchgate.net The choice of solvent is critical and is often determined empirically. Once crystals are obtained, their quality is assessed using an optical microscope and by examining the diffraction pattern produced when they are exposed to an X-ray beam. Well-defined crystal faces and sharp, symmetric diffraction spots are indicative of a high-quality single crystal suitable for detailed analysis.

Once a suitable crystal is selected, it is mounted on a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the positions of the diffracted X-rays are recorded. From the diffraction pattern, the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and its symmetry can be determined. The unit cell is defined by the lengths of its three axes (a, b, and c) and the angles between them (α, β, and γ). The symmetry of the crystal is described by its space group, which defines the set of symmetry operations that leave the crystal structure unchanged.

For illustrative purposes, the crystallographic data for a related compound, 1-Chloro-2-methyl-4-nitrobenzene , is presented in the table below. mdpi.comresearchgate.netdoaj.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. A detailed crystallographic analysis allows for the identification and characterization of these interactions. For this compound, potential intermolecular interactions would include:

π-π Stacking: The aromatic rings could stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

C-H···O Hydrogen Bonds: The hydrogen atoms on the benzene rings could form weak hydrogen bonds with the oxygen atoms of the nitro group or the ether linkage of neighboring molecules.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with an electron-rich atom (such as an oxygen atom of a nitro group) on an adjacent molecule.

In the crystal structure of the related compound 1-Chloro-2-methyl-4-nitrobenzene, the molecules are stabilized by π-π contacts between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts. mdpi.comresearchgate.netdoaj.org

Investigation of Structural Disorder within the Crystal Lattice

A thorough review of available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the crystal structure and potential structural disorder of the compound this compound. While crystallographic data is a prerequisite for the detailed analysis of structural disorders within a crystal lattice, no such data has been publicly deposited or published for this particular molecule.

To illustrate the methodologies that would be employed in such an investigation, one can look at the studies of structurally related compounds. For instance, the analysis of 1-Chloro-2-methyl-4-nitrobenzene has revealed instances of disorder. mdpi.comresearchgate.net In the crystal structure of this similar molecule, the hydrogen atoms of the methyl group were found to be disordered over two positions with equal occupancy. mdpi.comresearchgate.net This type of positional disorder is a common phenomenon in crystal structures and is typically identified and modeled during the refinement of X-ray diffraction data.

The investigation of structural disorder in a compound like this compound would involve the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent data collection and structure refinement process would be crucial in identifying any irregularities in the electron density maps that could indicate disorder. Such disorder could manifest as:

Positional Disorder: Where a part of the molecule or the entire molecule occupies two or more positions in the crystal lattice with a certain statistical distribution. For the title compound, this could potentially involve the flexible ether linkage or the orientation of the nitro group.

Orientational Disorder: Where the molecule as a whole can adopt different orientations within the same lattice site.

The refinement of a disordered structure would involve modeling the different positions or orientations and their occupancy factors. The quality of the final structural model is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Theoretical and Computational Investigations of 1 Chloro 2 4 Nitrophenoxy Methyl Benzene

Application of Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. For a molecule like 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene, these methods could provide profound insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Approaches and Basis Set Selection for this compound

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. In a hypothetical study of this compound, a range of DFT functionals would be considered. For instance, the B3LYP hybrid functional is a popular choice that often yields reliable results for organic molecules. Other functionals, including those with dispersion corrections (e.g., B3LYP-D3), would be crucial to accurately model potential intramolecular interactions, such as those between the two aromatic rings.

The choice of a basis set is equally critical. A Pople-style basis set, such as 6-31G(d,p), would be a common starting point for geometry optimization. For more accurate energy calculations and the determination of electronic properties, larger basis sets like 6-311+G(2d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) would be employed. The selection would aim to provide a robust description of the electronic structure, including the diffuse functions necessary for the nitro group and the polarization functions for all atoms.

Ab Initio Methods (e.g., Hartree-Fock) in Molecular Modeling

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, approach compared to post-Hartree-Fock methods or DFT. HF calculations systematically neglect electron correlation, which can be a significant factor in molecules with multiple lone pairs and pi-systems, such as this compound.

While HF itself might not provide highly accurate quantitative results for this molecule, it serves as a crucial starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These post-Hartree-Fock methods would offer a higher level of accuracy but at a significantly greater computational expense. A comparative study employing both DFT and these ab initio methods would be invaluable for benchmarking the performance of different theoretical levels for this class of compounds.

Molecular Geometry Optimization and Conformational Energy Analysis

The three-dimensional structure of this compound is fundamental to its properties. Computational methods are essential for determining the most stable conformations and the associated geometric parameters.

Determination of Optimal Bond Lengths and Angles

A computational study would involve the full optimization of the molecular geometry of this compound. This process systematically adjusts the positions of all atoms to find the arrangement with the minimum energy on the potential energy surface. The outcome would be a detailed table of optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value (DFT/B3LYP/6-31G(d,p))
Bond Length (Å)C-Cl1.74
C-O (ether)1.38
O-C (methylene)1.43
C-N (nitro)1.48
N-O (nitro)1.22
Bond Angle (°)C-O-C (ether)118.5
O-N-O (nitro)124.0
Dihedral Angle (°)Torsion of Phenyl Rings75.0

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study. Actual values would need to be determined through rigorous calculations.

Mapping of Potential Energy Surfaces and Identification of Energy Minima

The flexibility of the ether linkage and the methylene (B1212753) bridge in this compound allows for multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles, particularly those defining the orientation of the two benzene (B151609) rings relative to each other. This would allow for the identification of all low-energy conformers (local minima) and the transition states that connect them. The results would be crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors of this compound

The arrangement of electrons in a molecule dictates its chemical reactivity and spectroscopic properties. Computational chemistry provides a powerful lens through which to view and quantify these electronic features.

A detailed analysis of the electronic structure of this compound would involve the calculation of several key descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Other reactivity descriptors that would be derived from the electronic structure calculations include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of the molecule to attract electrons.

Chemical Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution.

Molecular Electrostatic Potential (MEP) Map: A visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the ether oxygen, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

PropertyHypothetical Value (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4
Ionization Potential7.5
Electron Affinity2.1

Note: These values are for illustrative purposes only and would need to be determined through actual quantum chemical calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. unl.edu

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich regions, likely the phenoxy and chlorobenzyl moieties. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro-substituted phenyl ring, a characteristic feature of nitroaromatic compounds. nih.govnih.gov A hypothetical HOMO-LUMO analysis would yield precise energy values for these orbitals and the resulting energy gap, which would be instrumental in predicting its behavior in chemical reactions.

Table 1: Hypothetical HOMO, LUMO, and Energy Gap Data for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available
No published data is available for these parameters for the specified compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure of a molecule beyond the simple picture of molecular orbitals. It provides a detailed description of electron density distribution in terms of localized bonds, lone pairs, and intermolecular interactions. orientjchem.org This analysis can quantify charge transfer between different parts of the molecule, offering insights into hyperconjugative interactions and their role in stabilizing the molecular structure.

In the case of this compound, NBO analysis would reveal the nature of the bonding between the two aromatic rings via the ether linkage and the methylene bridge. It would also quantify the electron-withdrawing effect of the nitro group and the chloro substituent, providing a detailed picture of the intramolecular charge distribution. The stabilization energies associated with donor-acceptor interactions within the molecule would offer a quantitative measure of its electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are prone to attack by electrophiles. Conversely, areas of positive potential (colored in blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. The hydrogen atoms of the benzene rings would likely exhibit a positive potential. A detailed MEP analysis would provide a nuanced picture of the molecule's reactivity landscape, guiding the prediction of its interaction with other chemical species.

Fukui Functions for Predicting Susceptibility to Nucleophilic and Electrophilic Attack

Fukui functions are another set of reactivity descriptors derived from conceptual DFT that provide a more quantitative measure of the local reactivity of a molecule. These functions identify which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) points to the site most likely to donate an electron.

For the title compound, the calculation of Fukui functions would pinpoint the specific atoms most susceptible to attack. It is anticipated that the nitro-containing ring would exhibit high values for the Fukui function for nucleophilic attack, while the other ring would be more susceptible to electrophilic attack. Studies on nitroaromatic systems have shown that the nitro group strongly influences the distribution of these reactivity indices. mdpi.comresearchgate.net

Computational Simulation of Spectroscopic Properties

Computational methods allow for the simulation of various spectroscopic properties, providing a theoretical benchmark for experimental data and aiding in spectral interpretation.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are highly valuable for assigning the vibrational modes of a molecule. By calculating the harmonic vibrational frequencies, it is possible to predict the positions and intensities of the absorption bands in the IR spectrum and the scattering peaks in the Raman spectrum.

A computational study of this compound would provide a detailed list of its fundamental vibrational modes, including the characteristic stretching frequencies of the C-Cl, C-O, C-H, and NO2 groups. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure. For instance, the IR spectrum of the related compound 1-chloro-2-methyl-4-nitrobenzene has been reported in the NIST WebBook, providing a reference for similar structural motifs. nist.gov

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm-1)
N-O Asymmetric StretchData not available
N-O Symmetric StretchData not available
C-Cl StretchData not available
Ar-O-C StretchData not available
C-H Aromatic StretchData not available
No published data is available for these parameters for the specified compound.

Calculation of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These calculated shifts, when compared with experimental spectra, provide a powerful means of structural verification.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Specific atom assignmentsData not availableData not available
No published data is available for these parameters for the specified compound.

In-depth Analysis of Intermolecular Interactions

A thorough understanding of how molecules interact with each other in a condensed phase is crucial for predicting their crystal packing, solubility, and other material properties. Techniques like Hirshfeld surface analysis and QTAIM are powerful tools for these investigations.

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions

No published studies were found that have performed a Hirshfeld surface analysis on this compound. Consequently, there are no data tables detailing the percentage contributions of various intermolecular contacts for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to define atoms and the bonds between them. It is particularly useful for characterizing noncovalent interactions by analyzing the properties of bond critical points (BCPs).

A review of the literature did not yield any QTAIM analyses specific to this compound. Therefore, no data on the topological properties of its electron density, such as electron density (ρ), Laplacian of electron density (∇²ρ), and energy densities at the BCPs, are available.

Thermochemical and Thermodynamic Property Calculations

The calculation of a molecule's thermochemical and thermodynamic properties is fundamental to predicting its stability, reactivity, and behavior under various conditions.

Determination of Standard Enthalpies, Entropies, and Gibbs Free Energies

Computational methods are routinely used to calculate standard thermodynamic properties such as enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are critical for assessing the feasibility and spontaneity of chemical reactions.

There are no specific computational studies in the public domain that report the standard enthalpies, entropies, and Gibbs free energies for this compound.

Advanced Computational Studies on this compound

Further advanced computational studies, which could include investigations into the molecule's electronic structure, spectroscopic properties, and potential energy surfaces, also appear to be absent from the available literature.

Molecular Dynamics (MD) Simulations for Investigating Solvent Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of solvent effects on structurally related molecules, such as substituted diphenyl ethers and nitroaromatic compounds, can provide significant insights into its expected behavior. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time, offering a window into solute-solvent interactions at the atomic level.

The polarity and hydrogen-bonding capabilities of a solvent are expected to play a crucial role in the conformational dynamics of this compound. The presence of the highly polar nitro (–NO₂) group and the ether linkage (–CH₂–O–) suggests that this molecule will exhibit distinct interactions in different solvent environments.

In polar protic solvents , such as water or ethanol (B145695), strong hydrogen bonding interactions are anticipated between the solvent molecules and the oxygen atoms of the nitro group and the ether linkage. These interactions would likely lead to the formation of a well-defined solvation shell around these polar regions of the molecule. Theoretical studies on other nitroaromatic compounds have shown that such explicit solvent interactions can significantly stabilize the ground state and influence excited-state properties. rsc.org For instance, the stabilization of the first excited singlet state of some nitroaromatics increases with solvent polarity, which can affect their photophysical pathways. acs.org

In polar aprotic solvents , like acetone (B3395972) or dimethyl sulfoxide (B87167), dipole-dipole interactions would dominate. These solvents would still interact strongly with the nitro group and ether linkage, influencing the molecule's rotational and vibrational motions. The absence of hydrogen bond donation from the solvent would result in a different orientational preference of the solvent molecules around the solute compared to protic solvents.

In nonpolar solvents , such as hexane (B92381) or toluene, van der Waals forces would be the primary mode of interaction. In such environments, the molecule is likely to adopt a more compact conformation to minimize unfavorable interactions with the solvent. Studies on other diphenyl ethers have shown that the flexibility of the ether linkage allows for considerable conformational freedom, which would be more pronounced in nonpolar media.

MD simulations on analogous systems, like polybrominated diphenyl ethers, have been used to determine properties such as partition coefficients between water and octanol, which are heavily influenced by solvent interactions. researchgate.net Similar simulations for this compound could elucidate its environmental partitioning behavior. Furthermore, investigations into the interface between water and nitrobenzene (B124822) or 2-nitrophenyl octyl ether have revealed details about molecular orientation and diffusion at liquid-liquid interfaces, which are critical for understanding mass transfer processes. researchgate.net

A hypothetical MD simulation of this compound in a water box would likely show the nitro group and ether oxygen acting as primary sites for hydrogen bonding with water molecules. The chlorinated benzene ring and the nitrated benzene ring, being more hydrophobic, would have a less structured arrangement of water molecules around them. The flexibility of the methylene ether bridge would allow the two aromatic rings to adopt various relative orientations, and the distribution of these dihedral angles would be influenced by the surrounding solvent.

The following table summarizes the expected dominant interactions and potential conformational effects of different solvent types on this compound, based on studies of related compounds.

Solvent TypeDominant Solute-Solvent InteractionsExpected Conformational Effects
Polar Protic (e.g., Water, Ethanol)Hydrogen Bonding, Dipole-DipoleFormation of a strong solvation shell around the nitro and ether groups, potentially restricting conformational flexibility.
Polar Aprotic (e.g., Acetone, DMSO)Dipole-DipoleStrong interactions with polar functional groups, influencing rotational dynamics.
Nonpolar (e.g., Hexane, Toluene)Van der Waals ForcesIncreased conformational freedom of the ether linkage, leading to a wider range of accessible conformations.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The molecular structure of this compound contains key features that suggest it may possess significant NLO properties. The nitro group (–NO₂) is a strong electron-withdrawing group, while the ether oxygen can act as an electron-donating group. These are connected through a system of two phenyl rings, which provide π-conjugation. The chlorine atom, being an electron-withdrawing group, can further modulate the electronic distribution within the molecule.

Theoretical predictions of NLO properties are typically performed using quantum chemical methods such as Density Functional Theory (DFT). These calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response.

Studies on other nitro-substituted benzene derivatives have consistently shown that the presence of a nitro group significantly enhances the NLO response. globalresearchonline.net For instance, theoretical investigations on N-substituted p-nitroaniline derivatives have demonstrated large first static hyperpolarizabilities. researchgate.net The combination of a strong electron-withdrawing group and an extended π-system in this compound is a classic design motif for NLO chromophores.

Computational studies on similar molecules have shown that the first hyperpolarizability is sensitive to the nature and position of substituents. In a series of pyrazoline derivatives, the presence of two nitro groups was found to enhance the NLO properties. nih.gov This suggests that the nitro group in this compound is a key contributor to its potential NLO activity.

The predicted NLO properties of a molecule are often compared to those of a standard reference material like urea. DFT calculations on other novel organic compounds, such as 1,2,3-trichloro-4-nitrobenzene, have predicted good nonlinear optical activity, significantly greater than that of urea. globalresearchonline.net It is plausible that this compound would also exhibit a notable NLO response.

The following table presents a hypothetical comparison of the calculated first hyperpolarizability (β₀) for this compound and related molecules, based on trends observed in the literature. The values are illustrative and would require specific DFT calculations for confirmation.

CompoundKey Structural FeaturesExpected Relative First Hyperpolarizability (β₀)
Urea (Reference)Carbonyl group with two amino groupsLow
p-NitroanilineNitro and amino groups on a benzene ringHigh
1,2,3-Trichloro-4-nitrobenzeneNitro and chloro substituents on a benzene ringModerate to High
This compound Nitro group, ether linkage, two phenyl rings, chloro substituentPotentially High

An exploration of the chemical reactivity of this compound reveals a versatile scaffold amenable to a variety of derivatization strategies. The molecule's distinct structural domains—the 4-nitrophenoxy moiety, the chlorinated benzene ring, and the benzylic carbon center—each offer unique opportunities for targeted chemical transformations. This article details the key reactive pathways for this compound, providing a framework for its application in synthetic chemistry.

Applications and Future Research Directions of 1 Chloro 2 4 Nitrophenoxy Methyl Benzene in Chemical Sciences

Utility as a Chemical Intermediate in Advanced Organic Synthesis: A Path Underexplored

The potential of 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene as a versatile building block in the complex world of organic synthesis is, at present, largely hypothetical. The presence of a chlorinated benzene (B151609) ring, a nitro group, and an ether linkage suggests that it could serve as a valuable starting material for more complex molecules. However, the scientific literature lacks specific examples of its use in this capacity.

Building Block for the Construction of Complex Molecular Architectures

In theory, the structure of this compound offers several reactive sites for elaboration. The chloro substituent could participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, opening a gateway to a vast array of further chemical transformations, including amide bond formation and the synthesis of heterocyclic systems. However, no published research currently demonstrates the use of this specific compound to build intricate molecular frameworks.

Precursor in Multistep Synthetic Pathways

Similarly, its role as a precursor in multistep synthetic pathways has not been documented in peer-reviewed literature. While chemists often design synthetic routes that leverage the reactivity of similar nitroaromatic and chlorinated compounds, the specific application of this compound as a key intermediate in a longer synthetic sequence is yet to be reported.

Potential in Medicinal Chemistry Scaffold Development and Structure-Activity Relationship (SAR) Studies: An Untapped Resource

The development of new pharmaceuticals often relies on the exploration of novel chemical scaffolds. The diaryl ether motif present in this compound is a feature found in some biologically active molecules. This suggests that derivatives of this compound could be of interest in medicinal chemistry.

Design of Derivatives for Chemical Space Exploration in Medicinal Chemistry

The modification of this compound at its various functional groups could, in principle, generate a library of related compounds for biological screening. Alterations to the substitution pattern on either aromatic ring or modifications of the ether linkage could lead to new chemical entities with potential therapeutic properties. However, there is no current body of research that has undertaken such an exploration of the chemical space around this particular scaffold. Consequently, no structure-activity relationship (SAR) studies for derivatives of this compound have been published.

Contributions to Materials Science and Functional Materials Development: A Field of Possibility

Nitroaromatic compounds have a history of use in the development of various functional materials, including dyes and pigments. The chromophoric nature of the nitrophenoxy group in this compound hints at its potential in this area.

Exploration as Precursors in Polymer Chemistry

There is currently no available research detailing the use of this compound as a monomer or precursor in polymer synthesis. The presence of reactive sites—the chloro- and nitro- groups—theoretically allows for its participation in various polymerization reactions, such as polycondensation or polyetherification. For instance, the chlorine atom could be displaced in nucleophilic substitution reactions to form a polymer backbone, while the nitro group could be reduced to an amine for further functionalization or cross-linking. However, no studies have been found that demonstrate these potential applications.

Controlled Chemical Degradation and Transformation Pathway Studies

Investigation of Degradation Mechanisms under Controlled Chemical Conditions

Detailed studies on the controlled chemical degradation of this compound are not present in the available literature. Understanding its stability and degradation under specific chemical conditions, such as hydrolysis, oxidation, or reduction, is crucial for assessing its environmental fate and for developing potential applications in areas like controlled-release systems. Research in this area would involve subjecting the compound to various reagents and conditions and analyzing the rate and mechanism of its decomposition.

Identification and Characterization of Transformation Products

Consequent to the lack of degradation studies, there is no information on the identification and characterization of transformation products of this compound. Such research would be essential for understanding the environmental impact of the compound and for developing safe and effective disposal or recycling methods. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy would be vital in identifying the structures of any resulting byproducts.

Emerging Research Avenues for this compound

Development of Novel Catalytic Methods for Synthesis and Derivatization

While the synthesis of this compound itself can be inferred from general organic chemistry principles, there is a lack of research focused on novel, efficient, and selective catalytic methods for its synthesis and subsequent derivatization. The development of such methods could enhance its availability for potential applications and allow for the creation of a library of related compounds with tailored properties. Research could focus on transition-metal catalysis or organocatalysis to achieve specific chemical transformations at the chloro- or nitro- functionalities.

Integration of Advanced Computational Modeling for Predictive Molecular Design

No studies have been identified that apply advanced computational modeling to predict the properties and reactivity of this compound. Computational tools, such as Density Functional Theory (DFT), could be employed to understand its electronic structure, predict its reaction pathways, and design new derivatives with desired characteristics for applications in materials science or medicinal chemistry. This in-silico approach could guide and accelerate future experimental research.

Strategies for High-Throughput Synthesis and Screening of Derivatives

The exploration of the chemical space surrounding this compound is pivotal for identifying novel derivatives with enhanced or unique biological activities and material properties. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful strategies that enable the rapid generation and evaluation of large libraries of analogous compounds. These methodologies are central to modern drug discovery and materials science, facilitating the identification of lead compounds with desired characteristics. wikipedia.orgaragen.com

High-Throughput Synthesis of Derivatives

High-throughput synthesis of derivatives of this compound would likely employ combinatorial chemistry principles, where a core scaffold is systematically modified with a variety of building blocks. researchgate.net This approach allows for the creation of a large and diverse library of molecules from a few key starting materials.

A plausible synthetic strategy would involve the modification of the three main components of the parent molecule: the chlorobenzyl group, the nitrophenoxy group, and the ether linkage. Automated synthesis platforms, utilizing robotic liquid handlers and parallel reactors, would be instrumental in executing these reactions in a high-throughput manner. danaher.combmglabtech.com

Table 1: Potential High-Throughput Synthesis Strategies for Derivatives of this compound

Modification Site Synthetic Approach Potential Reagents/Building Blocks Expected Derivative Class
Chlorobenzyl RingNucleophilic Aromatic Substitution (SNAr)Amines, thiols, alcoholsSubstituted aminobenzyl, thiobenzyl, or alkoxybenzyl ethers
Nitrophenoxy RingReduction of nitro group followed by functionalizationReducing agents (e.g., Fe/HCl, SnCl2), acyl chlorides, sulfonyl chlorides, isocyanatesAmino, amido, sulfonamido, or ureido-substituted phenoxy derivatives
Ether LinkageCleavage and re-formation with diverse alcohols/phenolsLewis acids (e.g., BBr3) for cleavage, followed by Williamson ether synthesisAnalogs with modified linker or substituted aryl/alkyl ethers

For instance, a library could be generated by reacting a common intermediate, such as a de-chlorinated or amino-functionalized version of the parent compound, with a diverse set of reactants in a microplate format. wikipedia.org Microwave-assisted organic synthesis could also be employed to accelerate reaction times and improve yields, a technique that has proven effective for the synthesis of various substituted aromatic compounds.

High-Throughput Screening of Derivatives

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity or physical properties. nih.gov HTS involves the use of automated systems to test thousands of compounds per day against a specific target. aragen.com

The choice of HTS assay depends on the intended application of the derivatives. For example, if the goal is to identify novel enzyme inhibitors, a fluorescence-based or luminescence-based assay could be developed. danaher.comh1.conih.gov These assays are amenable to miniaturization, allowing for the screening of large compound libraries in 384- or 1536-well microplates, which significantly reduces reagent consumption and cost. bmglabtech.com

Table 2: Exemplary High-Throughput Screening Assays for Derivative Libraries

Screening Goal Assay Type Principle Detection Method
Enzyme InhibitionFluorescence Resonance Energy Transfer (FRET)Inhibition of enzyme activity prevents the cleavage of a FRET-labeled substrate, resulting in a high FRET signal.Fluorescence plate reader
Receptor BindingScintillation Proximity Assay (SPA)A radiolabeled ligand competes with the library compound for binding to a receptor immobilized on a scintillating bead.Scintillation counter
Antimicrobial ActivityBacterial Growth Inhibition AssayCompounds are added to bacterial cultures in microplates, and growth is monitored by measuring optical density.Absorbance plate reader
Material PropertiesAutomated MicroscopyDerivatives are formulated and their effects on properties like crystal morphology or film formation are imaged and analyzed.High-content imaging system

Data from HTS campaigns are typically analyzed to identify "hits"—compounds that exhibit the desired activity. bmglabtech.com These hits are then subjected to further validation and optimization to develop lead compounds with improved potency, selectivity, and other desirable properties. The integration of automated synthesis and screening allows for rapid structure-activity relationship (SAR) studies, guiding the design of next-generation derivatives.

Q & A

Q. Table 1: Comparative Spectroscopic Data for Nitrophenoxy-Substituted Benzenes

Compound1^1H NMR (δ, ppm)IR (cm1^{-1})MS (m/z)Source
Nitrofen7.2–8.1 (aromatic)1520 (NO2_2)284 [M+H]+^+
4-Chloro-2-(methylsulfanyl)benzene6.8–7.5 (aromatic)1250 (C-O)158.6 [M]+^+

Q. Table 2: Synthetic Optimization Parameters

ParameterWilliamson EtherMannich Reaction
Yield (%)65–7540–50
Key Side ProductDi-ether byproductOver-nitrated isomer
Purification MethodColumn ChromatographyRecrystallization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.